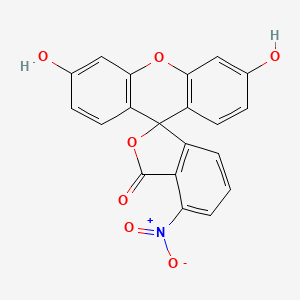
4-Nitrofluorescein
Vue d'ensemble
Description
4-Nitrofluorescein is a chemical compound with the molecular formula C24H15NO9. It is an orange crystalline solid used primarily as a fluorescent labeling reagent for proteins. This compound is known for its application in the fluorescent antibody technique, which is used for the rapid identification of pathogens .
Méthodes De Préparation
The synthesis of 4-Nitrofluorescein typically involves the nitration of fluorescein. One common method includes dissolving this compound triethyl ester in a mixture of sodium hydroxide solution and methanol, followed by gentle heating. The precipitate formed is then filtered and dissolved in water . Industrial production methods may vary, but they generally follow similar principles of nitration and purification.
Analyse Des Réactions Chimiques
4-Nitrofluorescein undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Common reagents used in these reactions include sodium hydroxide, methanol, tin(II) chloride, and iron. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Nitrofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the fluorescent antibody technique for pathogen identification.
Medicine: Utilized in diagnostic assays and photodynamic therapy.
Industry: Applied in the production of fluorescent dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Nitrofluorescein involves its ability to fluoresce under specific conditions. The nitro group affects the electronic properties of the fluorescein molecule, altering its fluorescence characteristics. This makes it useful as a fluorescent probe in various applications. The molecular targets and pathways involved depend on the specific use case, such as binding to proteins or interacting with specific cellular components.
Comparaison Avec Des Composés Similaires
4-Nitrofluorescein is unique due to its specific fluorescence properties and the presence of the nitro group. Similar compounds include:
Fluorescein: The parent compound without the nitro group.
Aminofluorescein: Contains an amino group instead of a nitro group.
Dichlorofluorescein: Contains chlorine substituents on the fluorescein molecule.
Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and characteristics.
Propriétés
IUPAC Name |
3',6'-dihydroxy-7-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO7/c22-10-4-6-12-16(8-10)27-17-9-11(23)5-7-13(17)20(12)14-2-1-3-15(21(25)26)18(14)19(24)28-20/h1-9,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURQCNORMJHFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-1-aza-spiro[3.4]octane oxalate](/img/structure/B7949132.png)
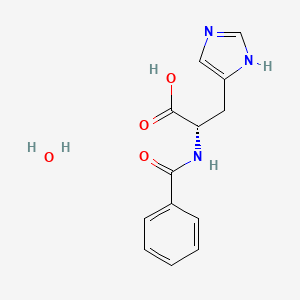
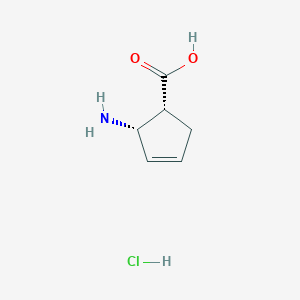
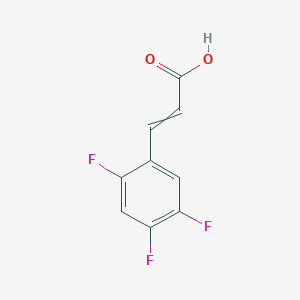
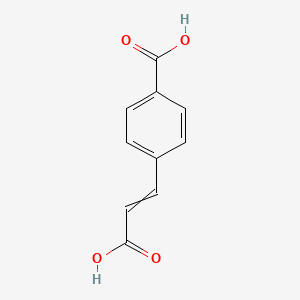
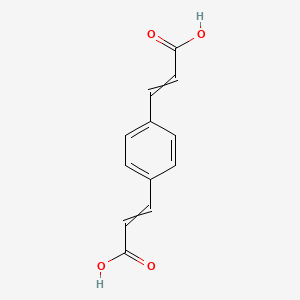
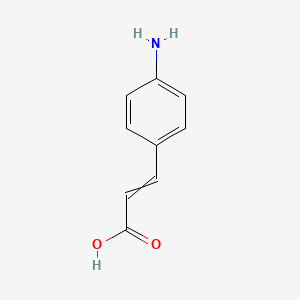
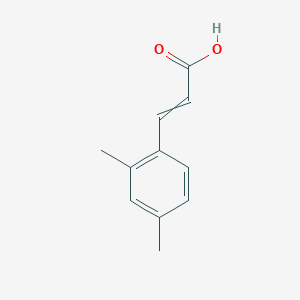
![3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID](/img/structure/B7949163.png)
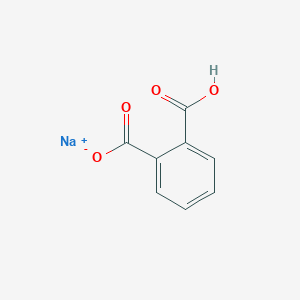
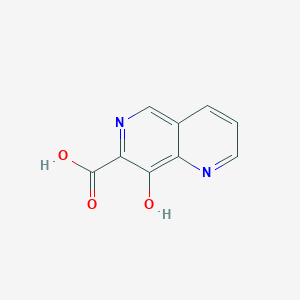
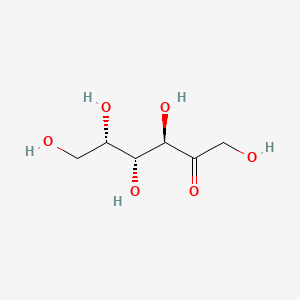
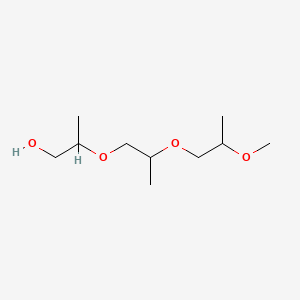
![5-Phenyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane](/img/structure/B7949204.png)
